4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Description
4-(6-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a synthetic small-molecule compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a morpholine ring and a sulfonyl-linked 5,6,7,8-tetrahydronaphthalene moiety. This structure combines heterocyclic and polycyclic aromatic elements, which are common in kinase inhibitors and other pharmacologically active agents.
Properties
IUPAC Name |
4-[6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-28(26,18-6-5-15-3-1-2-4-16(15)11-18)24-13-17-12-21-20(22-19(17)14-24)23-7-9-27-10-8-23/h5-6,11-12H,1-4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBPDXVFTXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This can result in a therapeutic effect if the target is involved in a disease process.
Biochemical Pathways
Drugs typically exert their effects by modulating biochemical pathways, often through their interaction with proteins involved in these pathways.
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect.
Biological Activity
4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure incorporating a tetrahydronaphthalenyl moiety linked to a pyrrolopyrimidine and morpholine. Its molecular formula is with a molecular weight of approximately 398.51 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound exhibits agonistic activity on specific GPCRs, influencing intracellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
In Vitro Studies
Research indicates that the compound demonstrates significant activity in various assays:
- Neurite Outgrowth : The compound has been tested for its ability to stimulate neurite outgrowth in neuronal cell cultures, suggesting neuroprotective properties.
- Cytotoxicity : Cell viability assays have shown that the compound exhibits low toxicity at therapeutic concentrations.
In Vivo Studies
Animal model studies provide insights into the pharmacological effects:
- Dopaminergic Activity : In models of Parkinson's disease (PD), the compound has shown potential in reversing locomotor deficits and exhibiting neuroprotective effects against dopaminergic neuron degeneration .
- Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions.
Case Studies
- Parkinson's Disease Model : A study involving reserpinized rats demonstrated that administration of the compound improved motor function and reduced symptoms associated with PD. The effective doses were correlated with receptor binding affinity and antioxidant activity .
- Inflammation Models : In models assessing inflammatory responses, the compound significantly reduced markers of inflammation, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 5,6,7,8-Tetrahydronaphthalen-2-yl | C₂₂H₂₄N₄O₃S | ~444.5 (estimated) | High lipophilicity; potential for aromatic interactions |
| CAS 2034371-61-2 | 5-Chlorothiophen-2-yl | C₁₄H₁₅ClN₄O₃S₂ | 386.9 | Lower molecular weight; chlorine enhances electronegativity |
Key Differences :
- Lipophilicity : The tetrahydronaphthalene group in the target compound increases hydrophobicity compared to the chlorothiophene analog, which may affect membrane permeability and metabolic stability .
- Steric Effects : The bulkier tetrahydronaphthalene substituent could hinder binding to shallow enzyme pockets compared to the smaller chlorothiophene group.
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are scarce, analogs with sulfonyl-pyrrolopyrimidine scaffolds have shown kinase inhibitory activity. For example, compounds with chlorothiophene substituents (e.g., CAS 2034371-61-2) are hypothesized to target ATP-binding sites due to their structural similarity to known kinase inhibitors .
Table 2: Inferred Bioactivity Profiles
| Compound | Hypothesized Target | Potential Application |
|---|---|---|
| Target Compound | Kinases (e.g., JAK, PI3K) | Oncology, inflammation |
| CAS 2034371-61-2 | α-Glucosidase (inferred from similar testing methods) | Metabolic disorders |
Mechanistic Notes:
- The morpholine ring in both compounds may enhance solubility, improving bioavailability.
- The sulfonyl group in the target compound could influence metabolic stability by resisting oxidative degradation compared to ester or amide linkages .
Computational and Predictive Analysis
Tools like Hit Dexter 2.0 () enable predictions of compound behavior. For the target compound:
- Promiscuity Risk : The tetrahydronaphthalene group may reduce promiscuous binding compared to simpler aromatic substituents due to steric hindrance.
- Dark Chemical Matter Potential: Structural complexity may position it as "dark chemical matter" with unexplored bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
